5-Chloro-2-methyl-4-(trifluoromethoxy)aniline
Overview
Description
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H7ClF3NO. It is characterized by the presence of a chloro group, a methyl group, and a trifluoromethoxy group attached to an aniline ring. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds and is widely used in organic chemistry .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in the formation of carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in the synthesis of various organic compounds .
Action Environment
It’s worth noting that the compound is a solid at ambient temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor undergoes substitution with trifluoromethoxy anion under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes, including halogenation, methylation, and trifluoromethoxylation. These steps are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the chloro and trifluoromethoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed under controlled temperatures and solvents.
Major Products Formed:
Oxidation: Nitro derivatives and quinones.
Reduction: Amines and related derivatives.
Substitution: Various substituted anilines and related compounds.
Scientific Research Applications
5-Chloro-2-methyl-4-(trifluoromethoxy)aniline has diverse applications in scientific research:
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-Fluoro-5-(trifluoromethyl)aniline: Contains a fluorine atom and a trifluoromethyl group.
5-Chloro-2-nitro-4-(trifluoromethoxy)aniline: Similar but with a nitro group instead of a methyl group.
Uniqueness: 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it valuable in various applications .
Properties
IUPAC Name |
5-chloro-2-methyl-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-4-2-7(14-8(10,11)12)5(9)3-6(4)13/h2-3H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGAQIPPBQTOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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